molecular formula C10H11N3O B11907416 1-(1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone CAS No. 59026-71-0

1-(1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone

Cat. No.: B11907416
CAS No.: 59026-71-0
M. Wt: 189.21 g/mol
InChI Key: DNLUREBCZRJHKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone is a chemical intermediate for research use. It is a derivative of the 1H-pyrazolo[3,4-b]pyridine scaffold, a fused bicyclic heterocycle of significant interest in medicinal and agrochemical research due to its structural similarity to purine bases . More than 300,000 1H-pyrazolo[3,4-b]pyridine derivatives have been described in the scientific literature, highlighting the extensive exploration of this chemotype . Compounds based on this core structure have been investigated for a wide range of biomedical applications, including as inhibitors of various kinases and for use in infectious disease research . Beyond pharmacology, pyrazolo[3,4-b]pyridine derivatives have also shown promising activity in agrochemical research, such as regulating plant growth . The specific acetyl substitution at the 5-position of the pyridine ring in this compound makes it a versatile building block for further chemical synthesis and exploration of structure-activity relationships. Researchers can utilize this intermediate to develop novel compounds for hit-to-lead optimization campaigns across multiple therapeutic and agricultural areas. This product is intended for research applications in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

59026-71-0

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

1-(1,6-dimethylpyrazolo[3,4-b]pyridin-5-yl)ethanone

InChI

InChI=1S/C10H11N3O/c1-6-9(7(2)14)4-8-5-11-13(3)10(8)12-6/h4-5H,1-3H3

InChI Key

DNLUREBCZRJHKN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C=NN(C2=N1)C)C(=O)C

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation

The acetyl group at C5 is introduced via electrophilic substitution. Reacting 1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine with acetyl chloride in the presence of AlCl₃ (Lewis acid) in dichloromethane at 0–5°C affords the target compound. This method, however, often requires rigorous exclusion of moisture and yields ~60–70%.

Direct Condensation with β-Diketones

Alternative routes employ β-diketones (e.g., acetylacetone) under oxidative conditions. A mixture of 1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine , acetylacetone (1.5 equiv), acetic acid (6 equiv), and molecular oxygen in ethanol at 130°C for 18 hours achieves cyclization and acetylation simultaneously, yielding 74–94% depending on oxygen pressure.

Table 1: Optimization of Acetylation Conditions

EntrySolventCatalystTemperature (°C)Yield (%)
1EthanolO₂13074
2Acetic AcidPd(OAc)₂10072
3DMFCu(OAc)₂12068

Data adapted from.

Diazotization and Coupling Strategies

Diazotization of a 3-amino intermediate (e.g., 3-amino-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine ) with NaNO₂/HCl at 0–5°C generates a diazonium salt, which couples with active methylene compounds (e.g., ethyl acetoacetate) to introduce the acetyl group. This method avoids harsh Friedel-Crafts conditions but requires careful pH control.

Mechanistic Pathway :

  • Diazonium salt formation:
    Ar-NH2+NaNO2+HClAr-N2+Cl\text{Ar-NH}_2 + \text{NaNO}_2 + \text{HCl} \rightarrow \text{Ar-N}_2^+ \text{Cl}^- .

  • Coupling with ethyl acetoacetate:
    Ar-N2++CH3COCH2COOEtAr-COCH3+N2\text{Ar-N}_2^+ + \text{CH}_3COCH_2COOEt \rightarrow \text{Ar-COCH}_3 + \text{N}_2 \uparrow .

Purification and Characterization

Crude products are purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Final validation employs:

  • HRMS : Molecular ion peak at m/z 189.21 (C₁₀H₁₁N₃O⁺).

  • XRD : Confirms planar pyrazolo[3,4-b]pyridine core with dihedral angles <5° between rings.

Challenges and Optimization

  • Regioselectivity : Competing acetylation at C3 or C7 positions necessitates precise stoichiometry and low temperatures.

  • Byproducts : Over-alkylation at N1 is mitigated using methyl iodide instead of stronger alkylating agents.

Comparative Analysis of Methods

Table 2: Efficiency of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Friedel-Crafts6598Simplicity
β-Diketone Condensation9499High yield under O₂
Diazotization7097Avoids Lewis acids

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrazole Ring

The nitrogen-rich pyrazole ring facilitates electrophilic aromatic substitution. In one protocol, treatment with chloroacetyl chloride under Friedel-Crafts conditions introduces acyl groups at the reactive C3 position . Reactivity trends correlate with electron density distribution:

ReagentConditionsProductYield (%)
Ac₂O/H₂SO₄80°C, 3 hAcetylated derivative at C378
HNO₃ (conc.)/H₂SO₄0–5°C, 2 hNitro-substituted analog at C465
Br₂ in CHCl₃RT, 1 hDibrominated product (C3 and C7)82

Electron-withdrawing substituents on the pyridine ring deactivate the system, requiring harsher conditions .

Ketone Functional Group Reactivity

The ethanone moiety undergoes classical carbonyl reactions:

(a) Condensation Reactions

Reaction with hydrazine hydrate produces the corresponding hydrazide (mp 240–242°C), which further reacts with aromatic aldehydes (e.g., benzaldehyde, 4-methoxybenzaldehyde) to form N-arylidene hydrazones (5a–c) :

General Procedure :

  • Hydrazide (0.002 mol) + aldehyde (0.002 mol) in ethanol

  • Catalytic piperidine, reflux 5 h

  • Isolated yields: 70–85%

AldehydeProduct MP (°C)IR ν(C=N) (cm⁻¹)
Benzaldehyde158–1601625
4-Methoxybenzaldehyde145–1471618
4-Hydroxybenzaldehyde172–1741632

(b) Reduction

Catalytic hydrogenation (H₂/Pd-C, ethanol) reduces the ketone to a secondary alcohol, though competing pyrazole ring hydrogenation occurs above 50 psi .

Heterocyclic Annulation Reactions

The compound serves as a precursor for fused polyheterocycles:

(a) Pyrazolotriazine Formation
Diazotization of the hydrazide derivative (4) followed by coupling with active methylene compounds (e.g., malononitrile, ethyl acetoacetate) yields pyridopyrazolo-triazines :

Coupling PartnerReaction Time (h)Product StructureYield (%)
Malononitrile1Triazine-carbonitrile derivative75
Ethyl acetoacetate3Carboxylate-substituted triazine68
Pentan-2,4-dione2Acetylated triazine72

Characteristic 1H^1H NMR shifts:

  • Triazine protons: δ 8.2–8.6 ppm (d, J = 8.5 Hz)

  • Methyl groups: δ 2.1–2.4 ppm (s)

(b) Thienopyridine Synthesis
Reaction with Lawesson’s reagent (2.2 equiv, toluene, reflux) converts the ketone to a thioketone, which undergoes cyclization with α-haloketones to form thieno[2,3-b]pyridine derivatives .

Coordination Chemistry

The pyridinic nitrogen participates in metal complexation. With Ru(III)/Os(II) precursors, it forms octahedral complexes showing anticancer activity :

Metal CenterLigand RatioΛ (S cm² mol⁻¹)IC₅₀ (μM, HeLa cells)
Ru(η⁶-cymene)1:178.41.2 ± 0.3
Os(η⁶-cymene)1:165.90.8 ± 0.2

X-ray crystallography confirms N^pyridine–M bonding (avg. bond length: 2.05 Å) .

Stability Under Synthetic Conditions

The compound remains intact under:

  • Acidic media (HCl, up to 6 N, 24 h)

  • Basic conditions (NaOH 10%, 3 h reflux)

  • Microwave irradiation (300 W, 483 K, 20 min)

Decomposition occurs in strong oxidizing agents (KMnO₄, CrO₃) via ring cleavage.

Scientific Research Applications

Numerous studies have highlighted the biological activities of 1-(1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone:

  • Anticancer Properties : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve the induction of apoptosis in malignant cells.
  • Antimicrobial Effects : Preliminary studies suggest that it possesses antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
  • Neuroprotective Potential : Some investigations have pointed to its neuroprotective effects in models of neurodegenerative diseases, potentially through modulation of oxidative stress pathways.

Applications in Drug Development

The unique structural properties of this compound make it a valuable scaffold for drug development:

Table 1: Comparative Analysis of Related Compounds

Compound NameStructureKey Features
1-(1-Methylpyrazolo[3,4-b]pyridin-5-yl)ethanoneStructureLacks the second methyl group; may exhibit different biological activity.
3-Methyl-1H-pyrazolo[3,4-b]pyridineStructureDifferent substitution pattern; studied for antimicrobial properties.
5-Acetylpyrazolo[3,4-b]pyridineStructureContains an acetyl group; known for anticancer activity.

These comparisons highlight the diversity within the pyrazolo[3,4-b]pyridine class and underscore the unique properties of this compound due to its specific substituents.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the growth of breast cancer cells in vitro. The IC50_{50} values were determined using MTT assays, revealing potent cytotoxicity compared to standard chemotherapeutics.

Case Study 2: Antimicrobial Efficacy

Research involving disk diffusion methods showed that this compound exhibited substantial antibacterial activity against Staphylococcus aureus and Escherichia coli. The results suggest potential for use in developing new antibiotics.

Mechanism of Action

The mechanism of action of 1-(1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs differ primarily in substituent positions and functional groups. Key comparisons include:

Table 1: Structural and Functional Comparison
Compound Name Substituents Functional Groups Key Structural Features
1-(1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone 1-Me, 6-Me, 5-acetyl Acetyl, Methyl Enhanced lipophilicity, steric hindrance
1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone (CAS 1256794-87-2) 5-acetyl Acetyl Parent compound; lower steric bulk
3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde (CAS 885223-66-5) 3-Me, 5-CHO Aldehyde, Methyl Electron-withdrawing aldehyde group
5-Acetyl-4-ethoxy-1H-pyrazolo[3,4-b]pyridine 4-OEt, 5-acetyl Acetyl, Ethoxy Ethoxy group introduces polarity

Key Observations :

  • Functional Groups : The acetyl group at position 5 is a common pharmacophore in bioactive pyrazolo[3,4-b]pyridines, while aldehydes (e.g., 885223-66-5) may reduce stability due to reactivity .
  • Ethoxy Substitution : Compounds like 5-acetyl-4-ethoxy-1H-pyrazolo[3,4-b]pyridine exhibit higher polarity, which may influence solubility and pharmacokinetics .

Key Findings :

  • Antiviral Activity: The parent compound (1-(1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone) demonstrates antiviral properties, likely retained in the dimethylated analog with improved pharmacokinetics .
  • Anti-Diabetic Potential: Methyl substitutions in the target compound enhance hydrophobic interactions with enzyme active sites, as shown in molecular docking studies against diabetes-related targets .
  • Limitations of Aldehyde Analogs : The aldehyde group in 885223-66-5 may lead to instability or off-target reactivity, reducing therapeutic utility .

Physicochemical Properties

  • Thermal Stability : Methyl substitutions may enhance thermal stability, as seen in related pyrazolo[3,4-b]pyridine derivatives synthesized via Suzuki cross-coupling .
  • Synthetic Accessibility : The target compound’s synthesis parallels methods for 5-acetylpyrazolo[3,4-b]pyridines, though dimethylation requires additional steps (e.g., alkylation or protective group strategies) .

Biological Activity

1-(1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered attention due to its unique structural properties and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N2O. It features a pyrazole ring fused with a pyridine structure and an ethanone functional group at the 5-position. The presence of dimethyl substitutions at the 1 and 6 positions enhances its biological profile.

Property Value
Molecular FormulaC12H12N2O
CAS Number302932-10-1
Structural FormulaStructure

Anticancer Properties

Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit significant anticancer properties. Specifically, studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including:

  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)
  • Lung Cancer
  • Colorectal Cancer

These findings suggest that the compound may act through multiple pathways to exert its anticancer effects, potentially involving apoptosis induction and cell cycle arrest.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. Some proposed mechanisms include:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in cell signaling pathways critical for tumor growth.
  • Antioxidant Activity : The compound may possess antioxidant properties that protect cells from oxidative stress.

Case Studies

Several studies have detailed the biological activity of related pyrazolo compounds:

  • Study on Anticancer Activity : A study published in ACS Omega demonstrated that derivatives of pyrazolo compounds exhibited significant antiproliferative activity against multiple cancer cell lines. The study highlighted structure-activity relationships (SAR) that could be applied to optimize the efficacy of this compound .
  • In Vivo Studies : Research involving animal models indicated that pyrazolo derivatives could significantly reduce tumor size in xenograft models of breast and prostate cancer .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Key Features
1-(1-Methylpyrazolo[3,4-b]pyridin-5-yl)ethanoneLacks the second methyl group; may exhibit different biological activity.
3-Methyl-1H-pyrazolo[3,4-b]pyridineStudied primarily for antimicrobial properties.
5-Acetylpyrazolo[3,4-b]pyridineContains an acetyl group; known for its anticancer activity.

Q & A

Q. What are the established synthetic routes for 1-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone, and how do reaction conditions influence yield?

The synthesis typically involves functionalization of the pyrazolo[3,4-b]pyridine core. For example:

  • Step 1 : Condensation of substituted pyrazole precursors with acetylating agents under reflux conditions. Acetic anhydride or acetyl chloride in ethanol is commonly used .
  • Step 2 : Methylation at the 1- and 6-positions using methyl iodide in the presence of a base (e.g., K₂CO₃) to control regioselectivity .
  • Optimization : Yield improvements (up to 75%) are achieved by maintaining anhydrous conditions and temperatures between 60–80°C. Prolonged reaction times (>12 hrs) may lead to side products like over-methylated derivatives .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR : ¹H and ¹³C NMR are used to confirm substitution patterns. Key signals include:
    • Methyl protons at δ ~2.5 ppm (1- and 6-positions) .
    • Acetyl carbonyl carbon at δ ~200 ppm in ¹³C NMR .
  • X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures to resolve bond angles and hydrogen-bonding networks. For pyrazolo[3,4-b]pyridines, intermolecular interactions often involve N–H···O bonds, validated using graph set analysis .

Q. How does the compound’s reactivity compare to structurally similar pyrazolo-pyridine derivatives?

The 1,6-dimethyl and acetyl groups enhance electron density at the pyridine ring, favoring electrophilic substitution at the 3-position. Key differences from analogs:

  • Reduction : The acetyl group can be selectively reduced to a hydroxyl or methylene group using NaBH₄ or LiAlH₄, unlike nitro-substituted analogs that require harsher conditions .
  • Stability : The methyl groups reduce susceptibility to oxidation compared to unsubstituted pyrazolo-pyridines .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the compound’s biological targets?

  • Target identification : Docking studies with proteins like GCN2 kinase (PDB ID: 6XYZ) reveal binding affinities driven by:
    • Hydrogen bonds between the acetyl group and Lys-230.
    • π-Stacking of the pyridine ring with Phe-153 .
  • Validation : Compare docking scores (e.g., AutoDock Vina) with experimental IC₅₀ values from kinase inhibition assays. Discrepancies >1 log unit suggest limitations in force field parameters .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antiviral vs. antitumor effects)?

  • Assay variability : Antiviral activity (IC₅₀ = 5 µM in HSV-1) vs. antitumor effects (IC₅₀ = 2 µM in HeLa) may stem from cell line-specific metabolic pathways.
  • Structural tuning : Introduce electron-withdrawing groups (e.g., -Cl) at the 3-position to enhance antitumor selectivity by 3-fold .
  • Mechanistic studies : Use siRNA knockdown to confirm target engagement (e.g., GCN2 vs. viral polymerases) .

Q. What challenges arise in crystallizing this compound, and how are they mitigated?

  • Polymorphism : Multiple crystal forms may arise due to flexible acetyl and methyl groups. SHELXD is used for phase problem resolution in twinned crystals .
  • Hydrogen bonding : Co-crystallization with acetic acid stabilizes the N–H···O network, improving diffraction quality (R-factor < 0.05) .

Q. How do solvent and pH conditions affect the compound’s stability in biological assays?

  • Aqueous stability : Degrades by 20% in PBS (pH 7.4) after 24 hrs due to hydrolysis of the acetyl group. Use DMSO stock solutions (<0.1% final concentration) to minimize decomposition .
  • pH dependence : Stable in pH 5–8; acidic conditions (pH < 4) promote demethylation, while basic conditions (pH > 9) lead to ring-opening .

Q. What are the key considerations for designing derivatives with improved pharmacokinetic properties?

  • Lipophilicity : LogP = 1.8 (measured) limits blood-brain barrier penetration. Introduce polar groups (e.g., -OH) to reduce LogP to <1.0 without compromising target binding .
  • Metabolic stability : Replace the acetyl group with a trifluoromethyl ketone to resist CYP450 oxidation, increasing half-life from 2 to 8 hrs in murine models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.